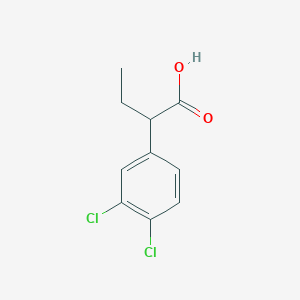

2-(3,4-Dichlorophenyl)butanoic acid

Description

Historical Context and Early Chemical Investigations of 2-(3,4-Dichlorophenyl)butanoic Acid

The historical context of this compound is intertwined with the broader exploration of auxin analogs and other biologically active compounds. Research into dichlorophenyl-substituted acetic and butanoic acids has been driven by the quest for new herbicides and plant growth regulators. For instance, the related compound 3,4-dichlorophenylacetic acid (Dcaa) has been identified as having auxin-like activity, acting through the auxin signaling pathway in plants. nih.gov This area of research has provided a basis for the application of such compounds in agricultural practices. nih.gov

Early chemical investigations would have focused on the synthesis and characterization of these types of compounds. For example, processes for preparing related structures like 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid have been developed, highlighting the importance of this class of compounds as key intermediates in the production of other valuable chemicals. google.com The synthesis of various dichlorophenyl-substituted butanoic acid derivatives has been explored in the context of creating new heterocyclic compounds with potential biological activities. nih.govmdpi.comconsensus.appdocumentsdelivered.com

Positioning of this compound within Contemporary Organic Chemistry Research

In contemporary organic chemistry, this compound and its derivatives are recognized for their utility as building blocks in the synthesis of more complex molecules. The presence of the dichlorophenyl group and the carboxylic acid functionality allows for a range of chemical transformations.

Researchers have utilized similar structures, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, as starting materials for the preparation of novel heterocyclic compounds. nih.govmdpi.comconsensus.appdocumentsdelivered.com These studies demonstrate the versatility of the butanoic acid framework in constructing diverse molecular architectures. The reaction of such acids with various reagents can lead to the formation of pyridazinone derivatives and other heterocyclic systems. nih.govconsensus.app

The general class of butanoic acid derivatives continues to be an active area of research. For example, new butanoic acid derivatives are being designed and synthesized to be evaluated as antiviral agents. biointerfaceresearch.com Computational methods, such as Density Functional Theory (DFT), are employed to study the molecular design of these compounds before their synthesis and characterization. biointerfaceresearch.com

Below is a table summarizing some key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 30038-18-7 |

| Molecular Formula | C10H10Cl2O2 |

| IUPAC Name | This compound |

| Canonical SMILES | CCC(C(=O)O)C1=CC=C(Cl)C(Cl)=C1 |

| InChI | InChI=1S/C10H10Cl2O2/c1-2-7(8(13)14)9-3-4-10(12)6-5-9 |

Data sourced from Fluorochem fluorochem.co.uk

Overarching Research Themes and Emerging Areas in the Chemistry of this compound

The overarching research themes involving compounds like this compound are centered on the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The dichlorophenyl moiety is a common feature in many biologically active compounds, and its incorporation into new molecular frameworks is a continuing area of interest.

Emerging research is likely to focus on the development of more efficient and selective synthetic methods for the preparation of this compound and its derivatives. This includes the exploration of new catalytic systems and reaction conditions. Furthermore, the investigation of the biological activities of new compounds derived from this scaffold will remain a significant research direction.

The study of related dichlorophenyl-containing compounds provides insights into potential research avenues. For instance, the synthesis and characterization of glutaric acid-amide derivatives with dichlorophenyl groups have been reported, with a focus on their spectroscopic and crystallographic properties. mdpi.comresearchgate.net The molecular packing and supramolecular structures of these compounds are of interest for understanding their solid-state properties. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14) |

InChI Key |

AGRABJOLCYBTRV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity, Transformation Mechanisms, and Role of 2 3,4 Dichlorophenyl Butanoic Acid As a Chemical Intermediate

Mechanistic Studies of Functional Group Interconversions on 2-(3,4-Dichlorophenyl)butanoic Acid

The chemical character of this compound is primarily defined by its carboxylic acid group and the dichlorinated aromatic ring. These two moieties allow for a variety of functional group interconversions, each with distinct mechanistic pathways.

Esterification and Amidation Kinetics and Mechanisms of this compound

Esterification:

The conversion of this compound to its corresponding esters typically proceeds via Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol on the carbonyl carbon forms a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the carbonyl oxygen then yield the ester.

The kinetics of such reactions are generally second-order, being first-order with respect to both the carboxylic acid and the alcohol. jptcp.comrepositorioinstitucional.mx The reaction rate is influenced by several factors, including the strength of the acid catalyst, temperature, and the steric hindrance of both the carboxylic acid and the alcohol. For this compound, the steric bulk of the dichlorophenyl group might slightly impede the reaction rate compared to a less substituted butanoic acid.

Table 1: General Conditions for Fischer-Speier Esterification

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Strong mineral acid (e.g., H₂SO₄, HCl) or Lewis acid |

| Temperature | Typically reflux |

| Reaction Control | Often driven to completion by removing water (e.g., Dean-Stark apparatus) |

Amidation:

The direct conversion of this compound to an amide by reaction with an amine is generally a challenging transformation due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To facilitate this reaction, the carboxylic acid must first be "activated." Common activating agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide. nih.gov

The mechanism of amidation using activating agents involves the initial activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. mdpi.comdntb.gov.uanih.gov The kinetics of these reactions are dependent on the specific activating agent and reaction conditions employed.

Reduction and Oxidation Chemistry of this compound

Reduction:

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(3,4-dichlorophenyl)butan-1-ol. This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). docbrown.info The mechanism involves the transfer of a hydride ion from the aluminohydride complex to the carbonyl carbon of the carboxylic acid. A series of intermediates are formed, ultimately leading to the liberation of the alcohol upon acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Oxidation:

The butanoic acid side chain of this compound is generally resistant to further oxidation under standard conditions. However, the aromatic ring can be susceptible to oxidative degradation under harsh conditions. More relevant is the oxidation of related compounds, such as 4-oxo-4-phenylbutanoic acid, which can be oxidized to benzoic acid, suggesting that under specific oxidative stress, cleavage of the butanoic acid chain could occur. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The dichlorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The two chlorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). Furthermore, the chlorine atoms are ortho, para-directing. The butanoic acid group is also a deactivating group and is meta-directing.

The directing effects of the substituents on the ring will influence the position of further substitution. For this compound, the positions ortho and para to the chlorine atoms (positions 2, 5, and 6) and the position meta to the butanoic acid group will be the sites of electrophilic attack. The interplay of these directing effects will determine the final product distribution.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.

Friedel-Crafts Acylation:

Friedel-Crafts acylation, which introduces an acyl group to the aromatic ring, is generally not feasible for highly deactivated rings like dichlorobenzene. sigmaaldrich.comorganic-chemistry.orgchemistrysteps.comyoutube.com The strong deactivating effect of the two chlorine atoms and the butanoic acid group would likely prevent the reaction from occurring under standard Friedel-Crafts conditions.

This compound as a Key Synthetic Building Block

The dual functionality of this compound makes it a valuable precursor in the synthesis of more complex molecules.

Application in the Synthesis of Complex Organic Molecules

While specific examples of the direct use of this compound in the synthesis of complex molecules are not readily found in the literature, its structural motifs are present in various biologically active compounds. For instance, related dichlorophenyl structures are found in pharmaceuticals and agrochemicals. The butanoic acid chain provides a handle for further elaboration and construction of more intricate molecular architectures. lkouniv.ac.inmdpi.com

Utilization as a Precursor in Multi-Step Organic Synthesis

This compound can serve as a starting material in multi-step synthetic sequences. researchgate.net The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, alcohols, and even alkyl halides. These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton, paving the way for the synthesis of a wide array of target molecules. For example, the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group, would allow for nucleophilic substitution reactions to build more complex structures.

Table 2: Potential Synthetic Transformations of this compound

| Starting Material | Reagents | Product Functional Group |

| This compound | Alcohol, H⁺ | Ester |

| This compound | Amine, Activating Agent | Amide |

| This compound | LiAlH₄, then H₃O⁺ | Primary Alcohol |

| This compound | HNO₃, H₂SO₄ | Nitro-substituted derivative |

This compound is a molecule with significant potential in organic synthesis. Its reactivity is dictated by the carboxylic acid group and the dichlorinated phenyl ring, allowing for a range of functional group interconversions and serving as a valuable building block for more complex structures. Although detailed mechanistic and kinetic studies on this specific compound are limited, its chemical behavior can be reliably predicted based on fundamental principles of organic chemistry, underscoring its utility as a versatile chemical intermediate.

Photochemical and Thermochemical Behavior of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the photochemical and thermochemical behavior of this compound. Studies detailing its degradation under ultraviolet or visible light, its stability at elevated temperatures, or the mechanisms and products of its transformation under these conditions could not be located.

While research exists on the photochemical and thermal degradation of structurally related compounds, such as dichlorophenoxyalkanoic acids, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. The absence of a phenoxy ether linkage and the specific isomeric substitution pattern of the chlorine atoms on the phenyl ring are critical structural features that would significantly influence the compound's reactivity to heat and light. Therefore, without direct experimental data, any discussion of its photochemical and thermochemical behavior would be speculative and scientifically unfounded.

Consequently, detailed research findings, data tables, and specific transformation mechanisms for the photochemical and thermochemical behavior of this compound are not available at this time.

Advanced Structural Characterization and Computational Chemistry of 2 3,4 Dichlorophenyl Butanoic Acid

High-Resolution Spectroscopic Techniques for Elucidating the Structure of 2-(3,4-Dichlorophenyl)butanoic Acid

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure, including its connectivity, stereochemistry, and conformation.

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the bonding framework of a molecule. For this compound, ¹H NMR would show distinct signals for the protons on the butanoic acid chain and the dichlorophenyl ring. hmdb.cachemsrc.com The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would similarly show unique resonances for each of the 10 carbon atoms, with the carboxyl carbon appearing at the highest chemical shift. researchgate.net

Crucially for this chiral molecule, advanced NMR techniques, potentially using chiral shift reagents or derivatization, would be required to assign the absolute stereochemistry (R or S configuration) at the chiral center (carbon 2). googleapis.com Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) could provide through-space correlations, offering insights into the molecule's preferred conformation in solution.

No specific experimental NMR data or detailed research findings for the stereochemical assignment of this compound have been reported in the available literature.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular conformation by detecting vibrational modes.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. nist.govnist.gov

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹. nist.gov

C-H stretching vibrations from the alkyl chain and the aromatic ring just below and above 3000 cm⁻¹, respectively.

C-Cl stretching vibrations and aromatic C=C bending frequencies in the fingerprint region (below 1500 cm⁻¹). thermofisher.com

Raman spectroscopy would also detect these groups, often providing stronger signals for the non-polar C=C and C-Cl bonds of the dichlorophenyl ring. Conformational analysis could be performed by comparing experimental spectra with those predicted by computational methods for different rotational isomers (conformers).

No specific FT-IR or Raman spectra, or associated conformational analysis, for this compound are available in public databases or literature.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₀Cl₂O₂), the expected monoisotopic mass is approximately 232.0058 g/mol . epa.gov

A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would result in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments, with relative intensities corresponding to the statistical probability of containing different combinations of ³⁵Cl and ³⁷Cl. docbrown.info Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the butanoic acid chain.

While the theoretical mass and isotopic pattern can be predicted, no experimentally obtained high-resolution mass spectrum for this compound has been published.

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and absolute configuration.

For a chiral compound like this compound, single-crystal X-ray diffraction on a sample of a single enantiomer is the gold standard for determining its absolute configuration (R or S). By analyzing the diffraction pattern, including anomalous dispersion effects, crystallographers can unambiguously establish the spatial arrangement of the atoms at the stereocenter. researchgate.net The analysis would also reveal detailed information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictates the crystal packing.

No crystal structure, and therefore no absolute configuration determination via X-ray diffraction, has been reported for this compound.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. Polymorphism studies would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) to identify if different crystal packing arrangements can be formed.

Co-crystallization involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with potentially improved properties. For a carboxylic acid like the target compound, common co-formers would be molecules with complementary hydrogen bond acceptors, such as pyridines or amides.

There are no published studies on polymorphism or co-crystallization involving this compound.

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations and molecular modeling are indispensable tools in modern chemistry for predicting the physicochemical properties and reactivity of molecules. These methods employ the principles of quantum mechanics and classical mechanics to simulate molecular structures and behaviors. For this compound, these computational approaches could offer significant insights into its preferred three-dimensional arrangements, the distribution of electrons within the molecule, and its potential interactions with other chemical species. Such studies would typically begin with the optimization of the molecule's geometry to find its most stable energetic state.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties, including geometric parameters (bond lengths, bond angles, and dihedral angles), electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and descriptors of chemical reactivity.

For this compound, DFT could be used to:

Determine the most stable molecular structure by optimizing its geometry.

Calculate the distribution of atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Analyze the frontier molecular orbitals (HOMO-LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity.

Despite the power of this technique, a detailed analysis of the electronic structure and reactivity of this compound based on DFT is not currently available in published scientific literature. Such a study would be valuable for understanding its chemical behavior.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around several of its single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and the energy barriers between them.

Molecular Dynamics (MD) simulations, on the other hand, provide a view of the conformational landscape over time by simulating the atomic movements of the molecule. This method uses classical mechanics to calculate the trajectories of atoms and molecules, offering insights into the dynamic behavior and flexibility of the compound.

A comprehensive conformational analysis and MD simulation of this compound would involve:

A systematic search of the potential energy surface to identify low-energy conformers.

Calculation of the relative energies of these conformers to determine their populations at a given temperature.

Simulation of the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent) to understand its flexibility and how it might interact with other molecules.

Currently, there is a lack of published studies detailing the conformational analysis or molecular dynamics simulations specifically for this compound. These investigations would be crucial for a deeper understanding of its structure-activity relationships.

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can be invaluable for the interpretation of experimental data. By calculating these parameters, it is possible to assign spectral features to specific molecular vibrations, nuclear magnetic resonance environments, and electronic transitions.

For this compound, computational models, particularly those based on DFT, could be employed to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This aids in the assignment of experimental IR and Raman bands to specific functional groups and vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed. These predicted values, when compared with experimental spectra, can help to confirm the structure of the molecule and assign specific resonances to individual atoms.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.

While the prediction of spectroscopic parameters is a standard application of computational chemistry, specific and detailed theoretical spectroscopic data for this compound have not been reported in the available scientific literature. Such data would be a valuable complement to experimental spectroscopic characterization.

Chemical Exploration of Derivatives and Analogues of 2 3,4 Dichlorophenyl Butanoic Acid

Rational Design Principles for Structural Modification of 2-(3,4-Dichlorophenyl)butanoic Acid

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, primarily focusing on pharmacophore modeling and the analysis of structure-activity relationships (SAR). A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. arxiv.org For this compound, the key pharmacophoric features can be deconstructed to guide structural modifications.

The primary pharmacophoric elements are:

The Carboxylic Acid Moiety: This group is a crucial interaction point, capable of acting as a hydrogen bond donor and acceptor. At physiological pH, it is typically ionized to a carboxylate, providing a negative charge that can form strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a biological target. nih.gov

The Butanoic Acid Side Chain: This aliphatic chain acts as a flexible linker or spacer, positioning the carboxylic acid and the aromatic ring in a specific spatial orientation required for optimal interaction with a binding site.

Pharmacophore-based design involves systematically altering these components to probe their importance and optimize desired properties. nih.govyoutube.com Modifications can enhance potency, improve selectivity, alter metabolic pathways, or improve physicochemical properties like solubility and cell permeability. drughunter.com The success of any specific modification is highly context-dependent and is ultimately determined by its effect on the interaction with the biological target. drughunter.com

Table 1: Pharmacophoric Features of this compound and Design Strategies

| Molecular Fragment | Feature Type | Potential Interactions | Rationale for Modification |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Anionic Center | Ionic bonding, Hydrogen bonding | To modulate pKa, improve permeability, alter metabolic stability, and explore alternative binding interactions. |

| Dichlorophenyl Ring | Aromatic, Hydrophobic Group | Hydrophobic interactions, π-stacking, van der Waals forces | To fine-tune hydrophobic interactions, alter electronic properties, and probe for additional binding pockets. |

| Ethyl Group at α-position | Lipophilic Spacer | Conformationally positions other pharmacophores | To optimize the spatial arrangement and orientation within a binding site, affecting potency and selectivity. |

Synthetic Strategies for Accessing Key Derivatives and Analogues

The synthesis of derivatives of this compound can be approached through targeted modifications of its three main structural components.

The carboxylic acid group is a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and its replacement with various bioisosteres.

Ester Synthesis: Esters are commonly prepared via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. libretexts.orgbellevuecollege.edu This reaction is reversible and often requires conditions to drive it to completion, such as removing the water formed. Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. A common method is the conversion of the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. Various coupling reagents can also be used to directly form the ester from the acid and alcohol. organic-chemistry.org

Amide Synthesis: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable at room temperature, as an acid-base reaction forms a stable ammonium (B1175870) carboxylate salt. khanacademy.org Therefore, the reaction typically requires high heat or the use of coupling reagents to "activate" the carboxylic acid. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the borane (B79455) derivative B(OCH₂CF₃)₃ are effective for direct amidation by facilitating the removal of water. khanacademy.orgnih.gov As with esterification, a more traditional and highly effective route is the conversion of the carboxylic acid to a more reactive acyl derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with a primary or secondary amine to yield the corresponding amide. libretexts.orgyoutube.com

Bioisosteric Replacement: To overcome potential liabilities associated with carboxylic acids, such as poor permeability or rapid metabolism, the entire group can be replaced with a bioisostere—a different functional group with similar physicochemical properties. nih.govresearchgate.net The choice of bioisostere can significantly impact the molecule's acidity, lipophilicity, and metabolic stability. drughunter.com The synthesis of these analogues typically involves multi-step routes tailored to the specific heterocycle being constructed.

Table 2: Selected Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | General Structure | Typical pKa Range | Key Synthetic Considerations |

|---|---|---|---|

| 1H-Tetrazole | R-CN₄H | ~4.5 - 5.0 | Often synthesized from nitriles via cycloaddition with an azide (B81097) source (e.g., sodium azide). mdpi.comcambridgemedchemconsulting.com |

| Acylsulfonamide | R-CO-NH-SO₂-R' | ~4.0 - 5.0 | Prepared by reacting an activated carboxylic acid (e.g., acid chloride) with a sulfonamide. nih.gov |

| 3-Hydroxyisoxazole | R-C₃H₂NO₂ | ~4.0 - 5.0 | Involves heterocyclic synthesis, often built from β-ketoester precursors. nih.gov |

| Hydroxamic Acid | R-CO-NH-OH | ~8.0 - 9.0 | Can be synthesized from activated carboxylic acids or esters by reaction with hydroxylamine. cambridgemedchemconsulting.comnih.gov |

Creating analogues with different substituents on the phenyl ring requires starting with appropriately substituted aromatic precursors. The general strategy involves a synthetic route that constructs the butanoic acid side chain onto a pre-functionalized benzene (B151609) ring.

For example, a Friedel-Crafts acylation of a substituted benzene (e.g., fluorobenzene, toluene, anisole) with succinic anhydride would yield a 4-oxo-4-arylbutanoic acid. This intermediate can then be subjected to a reduction, such as a Clemmensen or Wolff-Kishner reduction, to remove the ketone and form the arylbutanoic acid backbone. Subsequent steps would be needed to introduce the α-ethyl group to complete the synthesis of the 2-arylbutanoic acid structure.

An alternative approach involves the use of organometallic reagents. A Grignard reagent prepared from a substituted bromobenzene (B47551) could be reacted with a suitable electrophile to build the side chain. Another powerful method is the Suzuki or other cross-coupling reactions, which can be used to construct the aryl-alkyl bond. The key principle in all these methods is that the desired substitution pattern on the aromatic ring is established in the starting materials. google.com

Modifying the length of the alkanoic acid side chain allows for probing the optimal distance and geometry between the aromatic ring and the acidic moiety.

Chain Truncation: To synthesize the corresponding propanoic acid analogue, 3-(3,4-dichlorophenyl)propanoic acid, one could start with different materials. For instance, the Knoevenagel condensation of 3,4-dichlorobenzaldehyde (B146584) with malonic acid, followed by catalytic hydrogenation, would yield the desired propanoic acid derivative. A search for the related 3-(2,4-dichlorophenyl)propanoic acid shows its availability, indicating established synthetic routes for this class of compounds. nih.gov

Chain Elaboration: To synthesize a pentanoic acid analogue, a common strategy is the Arndt-Eistert reaction. google.com This procedure involves converting this compound into its acid chloride, followed by reaction with diazomethane (B1218177) to form an α-diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a silver catalyst and water yields the homologous 3-(3,4-dichlorophenyl)pentanoic acid, effectively inserting a methylene (B1212753) (-CH₂-) group into the chain.

Comparative Chemical Reactivity and Mechanistic Insights across this compound Analogues

The structural modifications described above lead to significant differences in the chemical reactivity and properties of the resulting analogues, primarily driven by the electronic effects of the substituents.

The acidity of the carboxylic acid proton is highly sensitive to the nature of the substituents on the aromatic ring. The two chlorine atoms on the parent compound are electron-withdrawing groups, which act through the negative inductive effect (-I). This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base upon deprotonation and thus increasing the acidity (i.e., lowering the pKa value) compared to the unsubstituted 2-phenylbutanoic acid. utk.edupw.edu.pl

Replacing the chloro substituents with stronger electron-withdrawing groups (e.g., -NO₂) would be expected to further increase the acidity.

Conversely, replacing the chloro substituents with electron-donating groups (e.g., -CH₃, -OCH₃) would have the opposite effect. These groups donate electron density through a positive inductive effect (+I) and/or resonance (+R), destabilizing the conjugate base and making the acid weaker (i.e., raising the pKa value). lumenlearning.com

These electronic effects also influence the reactivity of the carboxyl group itself. The carbonyl carbon of the carboxylic acid is an electrophile. Its reactivity towards nucleophiles in esterification or amidation reactions is enhanced by electron-withdrawing substituents on the phenyl ring, which make the carbon more electron-deficient. libretexts.org However, this is balanced by the fact that increased acidity can lead to unfavorable acid-base reactions with basic nucleophiles, potentially necessitating the use of coupling agents or conversion to a more reactive acyl derivative. khanacademy.org

Table 3: Predicted Effect of Phenyl Ring Substituents on the Acidity of 2-Arylbutanoic Acid Analogues

| Substituent (Example) | Electronic Effect | Predicted Effect on Acidity (vs. 3,4-Dichloro) | Mechanistic Rationale |

|---|---|---|---|

| 3,4-Dinitro (-NO₂) | Strong Electron-Withdrawing (-I, -R) | Increase (Lower pKa) | Strong inductive withdrawal and resonance stabilization of the carboxylate anion. |

| 3,4-Dimethyl (-CH₃) | Weak Electron-Donating (+I) | Decrease (Higher pKa) | Inductive donation of electron density destabilizes the carboxylate anion. |

| 4-Methoxy (-OCH₃) | Electron-Donating by Resonance (+R), Electron-Withdrawing by Induction (-I) | Decrease (Higher pKa) | The resonance effect typically dominates, donating electron density and destabilizing the carboxylate anion. |

| 3,4-Difluoro (-F) | Strong Electron-Withdrawing (-I) | Similar or Slight Increase | Fluorine is highly electronegative (strong -I effect) but a weak resonance donor. The net effect would be strongly acid-strengthening. |

Environmental Transformation and Degradation Pathways of 2 3,4 Dichlorophenyl Butanoic Acid: Chemical Perspectives

Photolytic and Hydrolytic Degradation Mechanisms of 2-(3,4-Dichlorophenyl)butanoic Acid in Aquatic Environments

Photolytic Degradation:

In aquatic environments, this compound is susceptible to photolytic degradation, a process driven by sunlight. The primary mechanism of photodegradation for chlorinated aromatic compounds involves the absorption of UV radiation, leading to the excitation of electrons and subsequent chemical reactions. For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), photolysis in aqueous solutions has been shown to proceed through several pathways, including the cleavage of the ether bond (if present in a parent compound), decarboxylation, and the reductive dechlorination of the aromatic ring. researchgate.net

The photodegradation of chlorinated phenoxyalkanoic acids is often initiated by the photohydrolysis of the carbon-chlorine bond, leading to the substitution of a chlorine atom with a hydroxyl group. This can result in the formation of hydroxylated and de-chlorinated intermediates. Another significant pathway is the photo-cleavage of the side chain, which can lead to the formation of 3,4-dichlorophenol. The presence of photosensitizers in natural waters, such as dissolved organic matter, can accelerate the photodegradation process through the generation of reactive oxygen species like hydroxyl radicals and singlet oxygen. These reactive species can attack the aromatic ring and the aliphatic side chain, leading to ring opening and further degradation.

Hydrolytic Degradation:

Hydrolysis is a chemical reaction with water that can contribute to the degradation of certain precursors of this compound, particularly its esters. chemguide.co.uk While the carboxylic acid itself is stable to hydrolysis under typical environmental pH conditions, any ester derivatives would be susceptible. The rate of hydrolysis is significantly influenced by pH, with faster rates observed under alkaline conditions (saponification) compared to acidic or neutral conditions. chemguide.co.uk

The hydrolysis of an ester of this compound would yield the parent carboxylic acid and the corresponding alcohol. This reaction is generally not considered a primary degradation pathway for the acid itself in the environment but is a critical transformation step for related ester-based herbicides that could be precursors.

Chemical Oxidation and Reduction Pathways of this compound

Chemical Oxidation:

In the environment, chemical oxidation of this compound can be initiated by strong oxidizing agents, such as hydroxyl radicals (•OH), which are photochemically produced in natural waters. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The carboxylic acid functional group itself is generally resistant to further oxidation under typical environmental conditions, but the aromatic ring is susceptible to oxidative degradation. savemyexams.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading similar persistent organic pollutants.

Chemical Reduction:

The reductive dechlorination of chlorinated aromatic compounds is a significant transformation pathway, particularly in anoxic environments where reducing conditions prevail. This process involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this would lead to the formation of monochlorinated and ultimately non-chlorinated phenylbutanoic acid. This abiotic reduction can be mediated by naturally occurring reducing agents such as reduced iron minerals (e.g., magnetite, green rust) found in sediments and anaerobic soils. amazonaws.com

Abiotic Transformation Products and Their Formation Mechanisms

The abiotic transformation of this compound is expected to generate a number of intermediate products before complete mineralization. Based on the degradation pathways of analogous compounds, the following transformation products can be anticipated:

Hydroxylated derivatives: Formed through the photolytic substitution of a chlorine atom with a hydroxyl group or by the attack of hydroxyl radicals.

Monochlorophenylbutanoic acids: Resulting from reductive dechlorination, where one of the chlorine atoms on the phenyl ring is replaced by a hydrogen atom.

3,4-Dichlorophenol: Can be formed via the cleavage of the butanoic acid side chain from the aromatic ring.

Ring-opened products: Subsequent oxidation of the aromatic ring, particularly following hydroxylation, can lead to the cleavage of the benzene (B151609) ring, forming smaller aliphatic acids.

The formation of these products is a complex interplay of the prevailing environmental conditions, including light intensity, pH, and the presence of other chemical species that can act as sensitizers or reactants.

Chemodynamics and Environmental Persistence from a Chemical Standpoint

The environmental mobility and persistence of this compound are dictated by its physicochemical properties. As a carboxylic acid, its solubility in water is expected to be pH-dependent, increasing with higher pH as the acid dissociates to its more soluble carboxylate anion.

The persistence of this compound in the environment is a balance between the rates of the degradation processes described above and its resistance to transformation. The presence of two chlorine atoms on the phenyl ring generally increases the recalcitrance of the molecule to microbial degradation and can also influence its photolytic and chemical reactivity. snu.ac.kr However, related chlorinated phenoxyalkanoic acids have been shown to be biodegradable, although their persistence can vary depending on environmental conditions. herts.ac.ukwho.int

The potential for this compound to sorb to soil and sediment is influenced by factors such as the organic carbon content of the solid phase and the pH of the aqueous phase. At environmentally relevant pH values, the anionic form of the acid would be less likely to sorb to negatively charged soil particles.

Table of Potential Transformation Products of this compound

| Product Name | Formation Mechanism |

| Hydroxylated this compound | Photolysis, Oxidation |

| 2-(3-Chlorophenyl)butanoic acid | Reductive Dechlorination |

| 2-(4-Chlorophenyl)butanoic acid | Reductive Dechlorination |

| 3,4-Dichlorophenol | Photo-cleavage |

| Aliphatic acids | Ring Opening |

Emerging Research Frontiers and Future Trajectories in the Chemistry of 2 3,4 Dichlorophenyl Butanoic Acid

Integration of 2-(3,4-Dichlorophenyl)butanoic Acid Chemistry with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is poised to revolutionize the exploration and optimization of chemical reactions involving this compound. Automated platforms can enable the rapid and systematic variation of reaction parameters, leading to the discovery of novel derivatives and optimized reaction conditions with minimal human intervention.

Automated Synthesis: The synthesis of derivatives from this compound can be significantly accelerated using automated systems. For instance, the conversion of the carboxylic acid to amides, esters, or other functional groups can be performed in parallel reactors, allowing for the rapid generation of compound libraries. Drawing inspiration from automated processes for other carboxylic acids, such as the synthesis of ¹¹C-labeled carboxylic acids via carbonylation reactions, similar automated "in-loop" processes could be developed for the late-stage functionalization of molecules using this compound as a building block. nih.gov Such systems would allow for precise control over reaction conditions, including temperature, pressure, and reagent addition, leading to improved yields and purity.

High-Throughput Experimentation (HTE): HTE techniques can be employed to screen a large number of catalysts and reaction conditions for the transformation of this compound. For example, in the context of cross-coupling reactions to modify the dichlorophenyl ring, HTE can rapidly identify optimal catalyst-ligand combinations, solvents, and bases. This approach is particularly valuable for discovering novel transformations or for optimizing existing ones for industrial-scale production. Robotic systems are already utilized in the agrochemical industry to produce and screen compound libraries, a methodology that could be directly applied to derivatives of this compound. eurekaselect.com

A hypothetical HTE workflow for the amidation of this compound is presented in the table below:

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Amine | Alkylamine | Arylamine | Heterocyclic amine | Functionalized amine |

| Coupling Reagent | HATU | EDCI/HOBt | T3P | DCC |

| Solvent | DMF | Acetonitrile | Dichloromethane | THF |

| Temperature (°C) | 25 | 40 | 60 | 80 |

This systematic approach allows for the efficient mapping of the reaction landscape, leading to the identification of optimal conditions for producing a diverse range of amides derived from this compound.

Potential Applications of this compound as a Versatile Chemical Synthon in Advanced Materials Science

The unique structural features of this compound, namely the dichlorinated aromatic ring and the carboxylic acid functionality, make it an attractive synthon for the development of advanced materials with tailored properties.

Functional Polymers: The carboxylic acid group provides a convenient handle for incorporating the 2-(3,4-dichlorophenyl) moiety into polymer backbones or as pendant groups. The presence of chlorine atoms can enhance the flame retardancy, thermal stability, and chemical resistance of polymers. For instance, polyester (B1180765) or polyamide-type polymers could be synthesized by reacting this compound or its derivatives with appropriate diols or diamines. Such polymers could find applications in areas requiring durable and resistant materials. The incorporation of halogenated compounds is a known strategy to enhance material properties. rsc.org The synthesis of polysulfide polymers, for example, has been shown to be influenced by the presence of sulfur content, affecting properties like solubility and flexibility. researchgate.net A similar structure-property relationship could be explored for polymers containing the 2-(3,4-dichlorophenyl) unit.

Liquid Crystals: The rigid dichlorophenyl group can act as a mesogenic core, which is a key component in liquid crystalline materials. By attaching appropriate flexible chains to the butanoic acid end, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.

Organic Electronics: Halogenated aromatic compounds are of interest in the field of organic electronics due to their influence on molecular packing and electronic properties. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The dichlorophenyl unit can influence the frontier molecular orbital energy levels, which is a critical parameter in the performance of these devices.

The potential applications in materials science are summarized in the table below:

| Material Class | Potential Application | Key Feature from this compound |

| Functional Polymers | Flame retardant coatings, high-performance plastics | Dichlorophenyl group for thermal and chemical stability |

| Liquid Crystals | Display technologies, optical sensors | Rigid dichlorophenyl core as a mesogen |

| Organic Electronics | OLEDs, OFETs, OPVs | Dichlorophenyl unit to tune electronic properties |

| Agrochemicals | Controlled-release formulations | The dichlorophenyl moiety is common in pesticides. nih.gov The carboxylic acid allows for formulation as a polymer conjugate. mdpi.com |

Innovations in Catalytic Systems for the Transformation of this compound

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Modern catalysis offers tools to functionalize this molecule in ways that were previously challenging.

C-H Functionalization: A significant area of innovation is the direct catalytic functionalization of C-H bonds. For this compound, this could involve the selective introduction of new functional groups onto the aromatic ring or the aliphatic chain. For example, palladium-catalyzed C-H activation could enable the arylation or alkenylation of the dichlorophenyl ring, providing access to a wide range of novel derivatives. Similarly, catalytic systems could be developed for the selective oxidation or amination of the butanoic acid chain. An efficient strategy for C4-functionalization of Pfitzinger acid derivatives has been reported using a deep eutectic solvent, demonstrating the potential of novel reaction media in C-H functionalization. rsc.org

Decarboxylative Coupling: Another promising avenue is the use of the carboxylic acid group as a traceless directing group or as a leaving group in decarboxylative coupling reactions. This strategy would allow the butanoic acid moiety to be replaced with other functional groups, such as aryl, vinyl, or alkynyl groups, further expanding the chemical space accessible from this starting material.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical catalysis. Lipases could be employed for the enantioselective esterification or amidation of this compound, providing access to chirally pure derivatives. Furthermore, engineered enzymes could potentially be used for the selective hydroxylation or dehalogenation of the dichlorophenyl ring.

A comparison of potential catalytic strategies is outlined below:

| Catalytic Strategy | Potential Transformation | Advantages |

| C-H Functionalization | Arylation, alkenylation, amination of the aromatic ring or aliphatic chain | Atom economy, access to novel derivatives |

| Decarboxylative Coupling | Replacement of the carboxylic acid with other functional groups | Versatile functional group interconversion |

| Biocatalysis | Enantioselective esterification/amidation, selective hydroxylation | High selectivity, mild reaction conditions, environmentally friendly |

Addressing Challenges and Identifying Opportunities for Sustainable Chemical Development involving this compound

The production and use of halogenated organic compounds present both challenges and opportunities for sustainable chemical development. nih.gov A life-cycle perspective is essential to ensure that the benefits of using this compound are not outweighed by environmental or health concerns.

Challenges: The primary challenge associated with halogenated compounds is their potential for persistence in the environment and, in some cases, toxicity. nih.gov The manufacturing processes for such compounds can also generate hazardous waste. The synthesis of this compound likely involves chlorinated starting materials and may produce chlorinated byproducts that require careful management and disposal.

Opportunities for Sustainable Development:

Green Synthesis Routes: A key opportunity lies in the development of greener synthetic methods for this compound and its derivatives. This includes the use of less hazardous reagents, renewable feedstocks, and more energy-efficient processes. ijpsjournal.comjddhs.com For example, catalytic methods that replace stoichiometric reagents can significantly reduce waste generation. The use of greener solvents or even solvent-free reaction conditions are also important considerations. nih.govmdpi.com

Biodegradability by Design: When designing new materials or active ingredients based on this compound, incorporating features that promote biodegradability will be crucial. This could involve introducing specific functional groups that are susceptible to microbial degradation. nih.gov

The following table summarizes key considerations for the sustainable development of this compound chemistry:

| Sustainability Aspect | Challenge | Opportunity |

| Synthesis | Use of hazardous reagents, waste generation | Development of catalytic and biocatalytic methods, use of green solvents. taylorfrancis.com |

| Application | Potential for persistence and toxicity of derivatives | Design for biodegradability, development of controlled-release formulations to minimize environmental release. |

| End-of-Life | Accumulation in the environment | Development of recycling and degradation protocols. |

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)butanoic acid, and how are intermediates characterized?

A common method involves condensation reactions of substituted phenyl precursors with carboxylic acid derivatives. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid can react with antipyrin in dry benzene under reflux (10 hours) to yield the target compound. Key intermediates are characterized via IR (e.g., acid C=O at 1730 cm⁻¹, ketone C=O at 1688 cm⁻¹), ¹H-NMR (aromatic protons at δ 8.12–7.20, methyl groups at δ 2.26), and mass spectrometry (m/z 432, M⁺) .

Q. How is the purity of this compound assessed in research settings?

High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is standard, as seen in analogous dichlorophenyl compounds. For example, (3,4-Dichlorophenyl)succinic acid is reported at >97.0% purity using HPLC (HLC) . Discrepancies in purity data (e.g., 95% vs. 97%) may arise from column selection, mobile phase, or calibration standards.

Q. What structural analogs of this compound are reported, and how do their properties differ?

Derivatives like 3,4-dichloro-L-phenylalanine hydrochloride (CAS 55327-86-1) and 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid exhibit modified bioactivity due to substituents. For instance, antipyrinyl groups enhance solubility in organic solvents, while halogenation influences electrophilic reactivity .

Advanced Research Questions

Q. How can side reactions during synthesis (e.g., ketone reduction or acid decarboxylation) be minimized?

Optimizing reaction conditions is critical. Prolonged reflux (e.g., 10 hours in dry benzene) ensures complete conversion of intermediates, while cooling during workup prevents decarboxylation. For example, compound 3 in was isolated in 65% yield by recrystallization after cooling .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹H-NMR)?

Contradictions may arise from tautomerism or byproducts. In the synthesis of compound 4 , a phenylhydrazone derivative, unexpected peaks in NMR were attributed to hydrazone tautomerization. Multi-technique validation (e.g., IR, MS, and 2D-NMR) is recommended to confirm structures .

Q. How does the electronic effect of 3,4-dichlorophenyl substituents influence reactivity in heterocyclic derivatization?

The electron-withdrawing Cl groups activate the phenyl ring for electrophilic substitution, enabling reactions with hydrazines or thiazoles. For example, 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 257876-07-6) forms via cyclization, with melting points (233–234°C) indicating high crystallinity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.